molecular formula C9H15NS B13243478 2-Methyl-2-(thiophen-3-yl)butan-1-amine

2-Methyl-2-(thiophen-3-yl)butan-1-amine

Cat. No.: B13243478
M. Wt: 169.29 g/mol
InChI Key: WTBOTHFZYCOOEM-UHFFFAOYSA-N
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Description

2-Methyl-2-(thiophen-3-yl)butan-1-amine is a branched aliphatic amine featuring a thiophene ring substituted at the 3-position on the central carbon of the butan-1-amine backbone. Thiophene derivatives are known for their role in charge-transfer complexes and as building blocks in organic electronics due to their conjugated π-system . The methyl group at the 2-position introduces steric hindrance, which may influence reactivity and intermolecular interactions, such as hydrogen bonding or packing in crystalline phases .

Properties

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

IUPAC Name

2-methyl-2-thiophen-3-ylbutan-1-amine

InChI

InChI=1S/C9H15NS/c1-3-9(2,7-10)8-4-5-11-6-8/h4-6H,3,7,10H2,1-2H3

InChI Key

WTBOTHFZYCOOEM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CN)C1=CSC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(thiophen-3-yl)butan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of 2-Methyl-2-(thiophen-3-yl)butan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(thiophen-3-yl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

2-Methyl-2-(thiophen-3-yl)butan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(thiophen-3-yl)butan-1-amine involves its interaction with various molecular targets. The thiophene ring can interact with biological macromolecules, influencing their function. The amine group can form hydrogen bonds and participate in electrostatic interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-methyl-2-(thiophen-3-yl)butan-1-amine with structurally related amines, focusing on substituent effects, synthetic routes, and inferred physicochemical properties.

4-(2,5-Di(thiophen-2-yl)-1H-pyrrol-1-yl)butan-1-amine (TPA)

  • Structure : Features dual thiophen-2-yl groups on a pyrrole ring attached to the butan-1-amine chain.
  • Key Differences: The thiophene substitution (2-position vs. The pyrrole moiety introduces additional nitrogen-based hydrogen bonding sites, enhancing solubility in polar solvents compared to the target compound .
  • Synthesis : Prepared via condensation of 1,4-di(2-thienyl)-1,4-butanedione and butane-1,4-diamine with propionic acid catalysis .

(2R)-2-Methyl-2-(morpholin-4-yl)butan-1-amine

  • Structure : Replaces the thiophene ring with a morpholine group (a six-membered oxygen- and nitrogen-containing heterocycle).
  • Key Differences: The morpholine group introduces strong hydrogen-bond acceptor sites (ether oxygen) and donor sites (secondary amine), enhancing water solubility compared to the hydrophobic thiophene derivative. Chirality at the 2-position (R-configuration) may lead to stereoselective interactions in biological systems .

N,N-Dibenzyl-3-ethoxy-3-methylbutan-1-amine

  • Structure : Contains benzyl and ethoxy groups on the branched carbon.
  • Key Differences: The dibenzyl substituents increase lipophilicity, favoring membrane permeability in drug design.

2-(Thiophen-2-yl)ethylamine

  • Structure : Two thiophene groups attached via ethyl and methylene linkers to the amine.
  • Key Differences: The thiophen-2-yl and thiophen-3-yl groups create asymmetry, which may disrupt crystallinity compared to the symmetrical substitution in TPA.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Notable Properties/Applications Reference
2-Methyl-2-(thiophen-3-yl)butan-1-amine C₉H₁₃NS Thiophen-3-yl, methyl Potential use in conductive polymers N/A
TPA C₁₆H₁₈N₂S₂ Dual thiophen-2-yl, pyrrole Enhanced H-bonding, materials science
(2R)-2-Methyl-2-(morpholin-4-yl)butan-1-amine C₉H₂₀N₂O Morpholine, chiral center High solubility, chiral drug intermediate
N,N-Dibenzyl-3-ethoxy-3-methylbutan-1-amine C₂₁H₂₉NO Dibenzyl, ethoxy Lipophilic, agrochemical applications
2-(Thiophen-2-yl)ethylamine C₁₁H₁₃NS₂ Thiophen-2-yl, thiophen-3-yl Asymmetric charge-transfer complexes

Research Findings and Challenges

  • Thermodynamic Modeling : Amines like 2-methyl-2-(thiophen-3-yl)butan-1-amine may exhibit complex phase behavior in mixtures due to hydrogen-bond asymmetry, as seen in the pentan-2-one/butan-1-amine system .
  • Synthetic Accessibility : Thiophene-containing amines often require catalytic acid conditions (e.g., propionic acid) for cyclization, whereas morpholine derivatives involve alkylation steps with KH/ethyl iodide .
  • Crystallography : Tools like Mercury software highlight packing differences; thiophene derivatives may form less ordered structures compared to morpholine analogs due to steric bulk .

Biological Activity

2-Methyl-2-(thiophen-3-yl)butan-1-amine is an organic compound notable for its unique structure, which includes a butane backbone, methyl groups, and a thiophene ring. This configuration is believed to confer distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. Recent studies have highlighted its potential therapeutic applications, particularly in anti-inflammatory and antimicrobial contexts.

Chemical Structure and Properties

The chemical structure of 2-Methyl-2-(thiophen-3-yl)butan-1-amine can be represented as follows:

C9H13NS\text{C}_9\text{H}_{13}\text{N}\text{S}

This compound features:

  • Amino Group : Facilitates hydrogen bonding with biological targets.
  • Thiophene Ring : Engages in π-stacking interactions, enhancing binding with proteins.

Anti-inflammatory Activity

Research indicates that 2-Methyl-2-(thiophen-3-yl)butan-1-amine exhibits significant anti-inflammatory properties. The mechanism of action involves the inhibition of pro-inflammatory cytokines and the modulation of nitric oxide production in various cell lines. For example, studies show that this compound can reduce the LPS-stimulated production of nitric oxide in BV-2 microglial cells, demonstrating an IC50 value indicative of its potency in this regard .

Antimicrobial Activity

In addition to its anti-inflammatory effects, this compound has also been evaluated for its antimicrobial properties. It has shown activity against various bacterial strains, with minimal inhibitory concentration (MIC) values comparable to established antibiotics. For instance, a study reported an MIC of 50 µg/mL against Bacillus cereus, suggesting that it may serve as a potential antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 2-Methyl-2-(thiophen-3-yl)butan-1-amine. Key findings include:

  • Hydrophobic Interactions : The presence of the thiophene ring enhances hydrophobic interactions with target proteins.
  • Amino Group Role : The amino group is essential for forming hydrogen bonds, which are critical for effective protein-ligand interactions.

Case Studies and Experimental Findings

Several studies have explored the biological activity of 2-Methyl-2-(thiophen-3-yl)butan-1-amine through various assays:

StudyBiological ActivityAssay TypeResults
Anti-inflammatoryBV-2 CellsIC50 = 79.5 µM
AntimicrobialBroth MicrodilutionMIC = 50 µg/mL against B. cereus
Enzymatic InhibitionCYP EnzymesIC50 = 4.44 µM against CYP2A6

These findings underscore the compound's potential as a therapeutic agent in treating inflammatory diseases and infections.

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